An In-Depth Technical Guide to 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: A Key Building Block for Targeted Protein Degradation
An In-Depth Technical Guide to 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: A Key Building Block for Targeted Protein Degradation
Introduction: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic modalities is relentless. Among the most promising strategies to emerge is Targeted Protein Degradation (TPD), a technology that harnesses the cell's own machinery to eliminate disease-causing proteins.[1][2][3] This approach, primarily driven by Proteolysis-Targeting Chimeras (PROTACs), offers a paradigm shift from traditional inhibition to outright removal of pathogenic proteins.[4][5] PROTACs are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid synthesis and optimization of these complex molecules. Arylboronic acids are indispensable in this context, serving as versatile precursors for constructing the intricate carbon skeletons of PROTACs and other advanced therapeutics through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[7][8]
This technical guide focuses on a specific, high-value building block: 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS Number: 849062-21-1 ). Its classification as a "Protein Degrader Building Block" underscores its designed utility in this cutting-edge field. The unique substitution pattern of this molecule—a 3-chlorobenzyl ether group flanked by two methyl groups on a phenylboronic acid core—provides a distinct combination of steric bulk, electronic properties, and a key vector for linker attachment, making it a strategic component in the design of novel PROTACs. This guide will provide a comprehensive overview of its chemical properties, a validated synthesis strategy, characteristic analytical data, and a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. The key characteristics of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 849062-21-1 | [9] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [9] |
| Molecular Weight | 290.55 g/mol | [9] |
| Appearance | Solid (typical for arylboronic acids) | [10] |
| Purity | ≥95% (commercially available) | [9] |
| Storage | Recommended at room temperature | [10] |
Synthesis and Purification: A Validated Protocol
Step 1: Synthesis of 1-Bromo-4-((3-chlorobenzyl)oxy)-3,5-dimethylbenzene
The first step involves the etherification of 4-bromo-2,6-dimethylphenol with 3-chlorobenzyl bromide. This is a standard Williamson ether synthesis.
-
Rationale: The use of a relatively non-polar solvent like acetone and a mild base such as potassium carbonate is effective for this Sₙ2 reaction, minimizing side reactions. The addition of a catalytic amount of potassium iodide can accelerate the reaction through the Finkelstein reaction, generating the more reactive benzyl iodide in situ.
Step 2: Synthesis of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
The second step is the conversion of the aryl bromide to the corresponding boronic acid via a Grignard reaction followed by quenching with a boron electrophile.[11][12]
-
Rationale: The Grignard reaction requires an anhydrous aprotic solvent like THF to prevent quenching of the highly basic Grignard reagent. The reaction is performed at low temperature (-78 °C) to control the reactivity of the organometallic intermediate and to ensure selective reaction with the subsequently added triisopropyl borate. Triisopropyl borate is often preferred over trimethyl borate due to its lower susceptibility to multiple additions. The final acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-((3-chlorobenzyl)oxy)-3,5-dimethylbenzene
-
To a stirred solution of 4-bromo-2,6-dimethylphenol (1.0 equiv.) in acetone, add potassium carbonate (1.5 equiv.) and a catalytic amount of potassium iodide (0.1 equiv.).
-
Add 1-(bromomethyl)-3-chlorobenzene (1.1 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-bromo-4-((3-chlorobenzyl)oxy)-3,5-dimethylbenzene.
Step 2: Synthesis of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
-
Under a nitrogen atmosphere, place magnesium turnings (1.2 equiv.) in a flame-dried flask.
-
Add a solution of 1-bromo-4-((3-chlorobenzyl)oxy)-3,5-dimethylbenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.2 equiv.) to the Grignard reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1N hydrochloric acid at 0 °C, and stir for 1 hour to hydrolyze the boronate ester.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid.[9]
Diagram of the Proposed Synthesis Workflow
A proposed two-step synthesis of the target compound.
Structural Characterization
While specific spectral data for this compound is not publicly available, the expected NMR and mass spectrometry data can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to show singlets for the two methyl groups, a singlet for the benzylic protons, and aromatic signals corresponding to the protons on both phenyl rings. The integration of these signals would confirm the proton count.
-
¹³C NMR: The spectrum would display signals for the methyl carbons, the benzylic carbon, and the aromatic carbons, including the carbon atom bearing the boron atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass-to-charge ratio.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.[8]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (or triflate), forming an Ar-Pd(II)-X complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide and forming an Ar-Pd(II)-Ar' complex.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for a Suzuki-Miyaura Coupling
This protocol provides a general framework for coupling 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
-
In a reaction vessel, combine the aryl bromide (1.0 equiv.), 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (1.2 equiv.), a palladium catalyst such as PdCl₂(dppf) (0.05-0.1 equiv.), and a base like sodium carbonate (2.0 equiv.).[7]
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water 4:1).[7]
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Role in Targeted Protein Degradation (PROTACs)
The structural features of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid make it an attractive building block for PROTACs. The boronic acid functional group serves as a chemical handle for Suzuki-Miyaura coupling, allowing for its incorporation into the linker or warhead of the PROTAC. The 3,5-dimethylphenyl core provides steric bulk, which can influence the binding affinity and selectivity of the PROTAC for its target protein. The 3-chlorobenzyloxy group offers a modifiable point for linker attachment and can also engage in specific interactions within the protein's binding pocket. By using this building block, medicinal chemists can systematically explore the structure-activity relationship of their PROTACs, optimizing their potency and pharmacokinetic properties.
Conclusion and Future Outlook
4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a specialized reagent with significant potential in the rapidly advancing field of targeted protein degradation. Its well-defined structure and versatile reactivity make it a valuable tool for the synthesis of complex molecules like PROTACs. While specific applications in the literature are yet to be widely reported, its commercial availability as a "Protein Degrader Building Block" signals its relevance to current drug discovery programs. The protocols and methodologies outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, paving the way for the development of next-generation therapeutics.
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Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - MDPI. (n.d.). Retrieved from [Link]
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Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - NIH. (n.d.). Retrieved from [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020). Retrieved from [Link]
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